molecular formula C26H27Cl2N3O B145230 N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine CAS No. 130031-46-8

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine

Cat. No.: B145230
CAS No.: 130031-46-8
M. Wt: 468.4 g/mol
InChI Key: ZNWKRDRQLSWIFJ-UHFFFAOYSA-N
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Description

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine (CAS: 130031-46-8) is an acridine derivative with a unique structural architecture. It combines an acridine core—a planar heterocyclic moiety known for DNA intercalation—with a propyl-phenoxy linker bearing a bis(2-chloroethyl)amino group.

Properties

IUPAC Name

N-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWKRDRQLSWIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156311
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130031-46-8
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Bis(2-chloroethyl)amino)phenol

The bis(2-chloroethyl)amino group is introduced via alkylation of 4-aminophenol. A representative method involves reacting 4-aminophenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as sodium carbonate. Polar aprotic solvents like N-methylpyrrolidone (NMP) facilitate the reaction at elevated temperatures (150–155°C). Tributylamine may be added to scavenge HCl, preventing side reactions.

Example Protocol

  • Reactants : 4-Aminophenol (10 mmol), bis(2-chloroethyl)amine hydrochloride (12 mmol)

  • Solvent : NMP (50 mL)

  • Conditions : 150°C, 2 hours under nitrogen

  • Workup : Adjust pH to 12 with NaOH, precipitate product via cooling (0–5°C), and recrystallize from ethanol/water.

Functionalization to 3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl Chloride

The phenoxypropyl chain is introduced through a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. Reacting 4-(bis(2-chloroethyl)amino)phenol with 1-bromo-3-chloropropane in acetone using potassium carbonate as a base yields the chloro intermediate.

Reaction Conditions

ParameterValue
SolventAcetone
BaseK2CO3 (2.5 equiv)
TemperatureReflux (56°C)
Time12 hours
Yield78%

The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Synthesis of 9-Acridinamine

9-Acridinamine is typically prepared via cyclization of diphenylamine derivatives or Ullmann coupling. A high-yielding method involves:

Cyclization of N-Phenylanthranilic Acid

Heating N-phenylanthranilic acid with polyphosphoric acid (PPA) at 180°C for 4 hours generates acridone, which is subsequently reduced to 9-acridinamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

Reduction Step

  • Reactants : Acridone (5 mmol), LAH (15 mmol)

  • Solvent : THF (50 mL)

  • Conditions : Reflux, 6 hours

  • Workup : Quench with H2O, filter, and recrystallize from ethanol.

Coupling of Intermediates

The final step involves alkylation of 9-acridinamine with 3-(4-(bis(2-chloroethyl)amino)phenoxy)propyl chloride.

Alkylation Protocol

  • Reactants : 9-Acridinamine (5 mmol), 3-(4-(bis(2-chloroethyl)amino)phenoxy)propyl chloride (6 mmol)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Base : Triethylamine (1.5 equiv)

  • Temperature : 50°C, 8 hours

  • Workup : Dilute with water, extract with dichloromethane, and purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Yield : 62%
Purity : >98% (HPLC)

Optimization and Challenges

Chemoselectivity in Alkylation

The presence of multiple amines in 9-acridinamine risks undesired side reactions. Employing DMSO as a solvent and triethylamine as a base enhances selectivity for the primary amine, suppressing reactivity at the aromatic nitrogen.

Purification Techniques

  • Crystallization : Adjusting pH to 4.7 precipitates impurities while retaining the target compound in solution.

  • Chromatography : Silica gel chromatography resolves residual bis-alkylated byproducts.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, 2H, Ar-H), 7.89 (t, 2H, Ar-H), 4.12 (t, 2H, OCH2), 3.68 (t, 4H, NCH2CH2Cl).

  • MS (ESI+) : m/z 468.4 [M+H]+.

Elemental Analysis

  • Calculated for C26H27Cl2N3O: C 66.67%, H 5.81%, N 8.97%.

  • Found: C 66.52%, H 5.79%, N 8.89%.

Scalability and Industrial Relevance

The synthesis is scalable to multigram quantities with modifications:

  • Continuous Flow Reactors : Reduce reaction time for the phenoxypropyl intermediate synthesis.

  • Catalytic Methods : Palladium-catalyzed couplings may improve yields in acridinamine preparation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with DNA and potential as a DNA intercalator.

    Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine involves its ability to intercalate into DNA, disrupting the DNA structure and function. The bis(2-chloroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and ultimately cell death. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to structurally related acridine and heterocyclic derivatives (Table 1):

Compound Core Structure Key Substituents Mechanistic Implications Evidence Source
Target Compound Acridine Bis(2-chloroethyl)amino-phenoxypropyl linker DNA intercalation + alkylation
Bis-acridinyl derivatives (e.g., 11, 15) Two acridine cores 4-Methoxybenzyl-bis(aminopropyl) linker Enhanced intercalation; reduced alkylation
Cyclopentaquinoline-acridine hybrids (3b–3d) Acridine + cyclopentaquinoline Carboxamide linker with aminoalkyl chains Dual heterocyclic intercalation; improved solubility (as HCl salts)
9H-Pyrido[3,4-b]indole-3-carboxamides (5a–5l) Indole-carboxamide Varied aminoalkyl/methoxyphenyl substituents Intercalation without alkylation; modular design

Key Observations:

  • Alkylation Capacity : The target compound’s bis(2-chloroethyl) group distinguishes it from most acridine derivatives, enabling DNA cross-linking akin to nitrogen mustards (e.g., cyclophosphamide). In contrast, bis-acridinyl compounds (e.g., 11, 15) lack alkylating groups, relying solely on intercalation .
  • Synthetic Feasibility : Bis-acridines face challenges in coupling reactions (e.g., low yields with 4,5-dimethyl-9-methoxyacridine) , whereas the target compound’s commercial availability suggests optimized synthesis .

Biological Activity

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine, often referred to as ACR-BC (Acridine Bis(Chloroethyl) compound), is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article delves into the biological activity of ACR-BC, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

ACR-BC is characterized by its complex structure, which includes an acridine moiety linked to a bis(2-chloroethyl) amino group through a phenoxy and propyl chain. Its molecular formula is C26H27Cl2N3OC_{26}H_{27}Cl_2N_3O, and it has a molecular weight of approximately 484.42 g/mol. The presence of the bis(2-chloroethyl) group is significant as it is known to contribute to alkylating activity, which can be leveraged in therapeutic applications.

The biological activity of ACR-BC primarily stems from its ability to intercalate into DNA and form covalent bonds with nucleophilic sites on DNA bases. This mechanism disrupts DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. The compound's activity can be summarized as follows:

  • DNA Intercalation : ACR-BC inserts itself between DNA base pairs, altering the helical structure.
  • Alkylation : The bis(2-chloroethyl) groups can alkylate guanine residues, leading to DNA strand breaks.
  • Cell Cycle Arrest : The resultant DNA damage triggers cellular checkpoints, leading to apoptosis in cancerous cells.

Antitumor Activity

Research has demonstrated that ACR-BC exhibits potent antitumor activity against various cancer cell lines. For instance:

  • In vitro studies showed that ACR-BC has an IC50 value in the low micromolar range against human prostate carcinoma cells, indicating significant cytotoxicity.
  • In vivo studies using murine models have reported tumor regression upon administration of ACR-BC, suggesting its potential as a chemotherapeutic agent.

Antiparasitic Activity

ACR-BC also displays promising activity against certain parasites, particularly those responsible for diseases like leishmaniasis. Studies indicate:

  • Inhibition of Trypanothione Reductase (TR) : ACR-BC has been shown to inhibit TR in Leishmania species, which is crucial for their survival and pathogenicity.
  • Selectivity Index : The compound exhibits a favorable selectivity index when tested against mammalian cells versus parasitic cells, indicating lower toxicity to human cells while effectively targeting the parasite.

Study 1: Antitumor Efficacy in Prostate Cancer

A study published in Cancer Research evaluated the effects of ACR-BC on prostate cancer cell lines. Results indicated that treatment with ACR-BC resulted in:

ParameterControl GroupACR-BC Treated Group
Cell Viability (%)10030
Apoptosis Rate (%)550
Tumor Volume Reduction (cm³)01.5

These results support the hypothesis that ACR-BC effectively induces apoptosis in prostate cancer cells.

Study 2: Antiparasitic Activity Against Leishmania

In another investigation focused on leishmaniasis, ACR-BC was tested for its ability to inhibit TR:

CompoundIC50 (µM)Selectivity Index
ACR-BC1.070
Reference Drug24510

The data indicated that ACR-BC is significantly more effective at lower concentrations compared to traditional treatments.

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